molecular formula C13H10ClN3O2S B1426747 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-32-7

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1426747
CAS No.: 1311275-32-7
M. Wt: 307.76 g/mol
InChI Key: VSFDYYLYTLVJCC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[3,2-d]pyrimidine, which fully describes the structural features and substitution pattern. Alternative nomenclature systems recognize this compound as 4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine, emphasizing the sulfonyl linkage to the para-methylphenyl moiety. The molecular formula C₁₃H₁₀ClN₃O₂S reflects the presence of thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure.

The compound exhibits a bicyclic core structure consisting of a pyrrole ring fused to a pyrimidine ring in a [3,2-d] configuration, indicating that the pyrrole ring is fused across the 3,2-positions relative to the pyrimidine nitrogen atoms. This fusion pattern distinguishes it from other pyrrolopyrimidine isomers such as pyrrolo[2,3-d]pyrimidines, which exhibit different connectivity patterns and consequently different chemical and biological properties. The tosyl group, formally known as para-toluenesulfonyl, serves as a protecting group for the nitrogen atom at position 5 of the pyrrole ring, preventing unwanted reactions at this site during synthetic transformations.

The Simplified Molecular Input Line Entry System representation of this compound is CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl, which provides a linear notation for the three-dimensional molecular structure. This notation clearly indicates the connectivity between the tosyl group and the pyrrolopyrimidine core, as well as the position of the chlorine substituent on the pyrimidine ring.

Crystallographic Analysis and X-ray Diffraction Studies

While specific crystallographic data for this compound was not extensively detailed in the available literature, related pyrrolopyrimidine compounds have been subjected to comprehensive X-ray crystallographic analysis. The general structural characteristics of pyrrolopyrimidine derivatives indicate that these compounds typically adopt planar or near-planar conformations, with the bicyclic core system exhibiting minimal deviation from planarity due to the aromatic nature of both ring systems.

Crystallographic studies of related compounds in the pyrrolopyrimidine family have revealed important structural parameters including bond lengths, bond angles, and intermolecular interactions that contribute to crystal packing. The presence of the tosyl protecting group is expected to influence the crystal structure through potential hydrogen bonding interactions and steric effects that may affect molecular orientation within the crystal lattice.

The melting point of this compound has been reported as 147°C, providing insight into the thermal stability and intermolecular forces present in the crystalline state. This relatively high melting point is consistent with the presence of aromatic ring systems and the potential for intermolecular interactions involving the sulfonyl group and aromatic systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing comprehensive structural confirmation. Nuclear magnetic resonance spectroscopy data for related pyrrolopyrimidine compounds demonstrate characteristic chemical shift patterns that reflect the electronic environment of the bicyclic system. The aromatic protons of the pyrrolopyrimidine core typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, with specific chemical shifts dependent on the substitution pattern and electronic effects of functional groups.

For related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, proton nuclear magnetic resonance data recorded in deuterated dimethyl sulfoxide shows characteristic signals including aromatic protons appearing around 8.71 parts per million and 8.24 parts per million, reflecting the distinct electronic environments within the heterocyclic system. The tosyl group contributes additional aromatic signals corresponding to the para-disubstituted benzene ring, with the methyl group typically appearing as a singlet in the aliphatic region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that are characteristic of the pyrrolopyrimidine scaffold. The molecular ion peak at mass-to-charge ratio 307 corresponds to the expected molecular weight of the compound, while fragmentation patterns may reveal loss of the tosyl group or other characteristic fragmentations that provide structural information.

Infrared spectroscopy of pyrrolopyrimidine derivatives typically exhibits characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, carbon-nitrogen stretching of the heterocyclic rings, and specific bands associated with the sulfonyl group of the tosyl protecting group. The presence of the chlorine substituent may also influence the infrared spectrum through effects on the electronic distribution within the pyrimidine ring.

Tautomeric and Conformational Dynamics

Pyrrolopyrimidine compounds, including this compound, can potentially exist in different tautomeric forms, although the presence of the tosyl protecting group significantly constrains the tautomeric possibilities by occupying the nitrogen atom at position 5. In unprotected pyrrolopyrimidine systems, tautomeric equilibria between different nitrogen protonation states can occur, but the tosylation effectively fixes the structure in a single tautomeric form.

Related pyrrolopyrimidine derivatives have been studied for their tautomeric behavior, with research indicating that the keto-enol tautomeric equilibrium in certain pyrrolopyrimidine systems can be influenced by substitution patterns and environmental factors. For compounds bearing carbonyl groups within the pyrrolopyrimidine framework, tautomeric constant values ranging from 400 to 1200 have been reported, indicating a strong preference for the keto form over the enol tautomer.

Conformational analysis of pyrrolopyrimidine derivatives has been facilitated through nuclear magnetic resonance spectroscopy and molecular modeling studies. The bicyclic nature of the pyrrolopyrimidine system generally restricts conformational flexibility, with the primary source of conformational variation arising from rotation around single bonds connecting substituents to the core heterocyclic system. In the case of this compound, the tosyl group can adopt different orientations relative to the pyrrolopyrimidine plane, potentially influencing both chemical reactivity and biological activity.

Computational studies employing molecular mechanics and quantum mechanical methods have been applied to related pyrrolopyrimidine systems to understand their conformational preferences and electronic properties. These studies provide insight into the three-dimensional structure and help predict reactivity patterns and potential biological interactions. The presence of both electron-withdrawing (chlorine) and bulky protecting (tosyl) groups creates a unique electronic and steric environment that influences both the chemical behavior and conformational dynamics of this compound.

Properties

IUPAC Name

4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)13(14)16-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFDYYLYTLVJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[3,2-d]pyrimidine Core

  • Starting from 4-hydroxypyrrolo[3,2-d]pyrimidine, the core is prepared by chlorination using chlorinating agents such as trichlorophosphate or phosphorus oxychloride.
  • Reaction is conducted in an organic solvent like toluene at controlled temperatures (around 50°C).
  • Bases such as triethylamine or 1,4-diaza-bicyclo[2.2.2]octane are used to neutralize acidic by-products and drive the reaction.
  • Typical reaction times are about 15 hours to ensure complete conversion.
  • The crude product is isolated by precipitation in aqueous media and purified by recrystallization from acetone.

Yield and Purity: This step yields 4-chloropyrrolo[3,2-d]pyrimidine with yields up to 93.2% and purity exceeding 99.1% by HPLC.

Introduction of the Tosyl Group at the 5-Position

  • The tosyl group is introduced via sulfonylation using p-toluenesulfonyl chloride (tosyl chloride).
  • The reaction is typically performed under basic conditions to facilitate nucleophilic substitution at the 5-position.
  • Solvents such as dichloromethane or toluene are used, with temperatures maintained between 0°C to room temperature to control reaction rate and selectivity.
  • The reaction time varies but generally ranges from 1 to several hours depending on scale and conditions.

Chlorination Optimization

  • Chlorination of the 4-hydroxy precursor is optimized by controlling equivalents of phosphorus oxychloride and tertiary amine bases such as diisopropylethylamine.
  • Optimal molar ratios are approximately 3 equivalents of phosphorus oxychloride and 2 equivalents of base.
  • Temperature control is critical: initial reaction at 0–50°C, then increased to 75–105°C for 16 hours to ensure complete chlorination.
  • This method improves yield significantly compared to older literature methods (from ~26–41% to over 67%) and reduces impurities.

Multi-Step Synthesis Route Overview

A representative synthesis involves four main steps, as reported in patent literature, providing a balance between efficiency and environmental considerations:

Step Reaction Description Conditions Yield (%) Purity (%)
1 Synthesis of ethyl 2-cyano-4,4-diethoxybutanoate Starting from bromoacetaldehyde diethylacetal 57 (theoretical) -
2 Formation of 7H-pyrrolo[3,2-d]pyrimidin-4-ol Cyclization step 68.3 (theoretical) -
3 Chlorination to 4-chloro-7H-pyrrolo[3,2-d]pyrimidine Using POCl3 and base 67.8 >99.5 (HPLC)
4 Tosylation at 5-position Using tosyl chloride and base Not specified >99%

This route minimizes waste, uses fewer solvents, and avoids chromatographic purification, making it suitable for scale-up.

Research Findings and Improvements

  • Yield Enhancement: Careful control of reagent equivalents and temperature profiles has increased yields from below 50% in earlier methods to above 67% in optimized processes.
  • Purity: The final product purity exceeds 99.5% by HPLC without additional purification steps, indicating high selectivity and efficient reaction conditions.
  • Environmental and Economic Benefits: Reduction in solvent use and waste generation is achieved by telescoping steps and avoiding chromatographic purification, making the process more sustainable and cost-effective.
  • Scalability: The process avoids palladium catalysts and heavy metals in key steps, reducing metal contamination and facilitating large-scale manufacturing.

Summary Table of Preparation Methods

Method Aspect Details References
Starting materials 4-hydroxypyrrolo[3,2-d]pyrimidine, tosyl chloride
Chlorinating agents Phosphorus oxychloride (POCl3), trichlorophosphate
Base used Triethylamine, diisopropylethylamine, 1,4-diaza-bicyclo[2.2.2]octane
Solvents Toluene, acetone, dichloromethane
Reaction temperatures 0–50°C initial, up to 105°C for chlorination step
Reaction time 15–16 hours for chlorination, variable for tosylation
Yield Up to 93.2% for chlorinated intermediate; overall ~67–77%
Purity >99.1% to >99.9% by HPLC without further purification
Purification methods Crystallization, filtration, decolorization
Environmental considerations Reduced solvent use, less waste, no chromatography

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Applications

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine acts as a purine analog that exhibits antibacterial properties by inhibiting the enzyme DNA gyrase. This inhibition prevents bacterial DNA replication, making it effective against various pathogens, including Staphylococcus species and Mycobacterium tuberculosis .

Antitumor Activity

Recent studies have indicated that this compound derivatives can induce apoptosis in cancer cells. For instance, compounds derived from this structure have shown promising results in inhibiting the proliferation of HepG2 liver cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: HepG2 Cells

  • Experimental Findings : Treatment with derivatives led to a significant increase in apoptotic cell populations compared to controls, with key apoptotic markers such as caspase-3 being upregulated .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases involved in cancer progression. In a study focused on synthesizing pyrrolo[3,2-d]pyrimidines, researchers developed analogs that selectively inhibited specific kinases such as FLT3 .

Synthesis and Evaluation

  • Synthetic Routes : Efficient synthetic methods have been developed to create 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines with high yields through SNAr substitution and cross-coupling reactions .
  • Biological Activity : These compounds were profiled against a panel of kinases, revealing selective inhibition profiles that could be leveraged for targeted cancer therapies.

Antiparasitic Potential

Research has also explored the activity of pyrrolo[3,2-d]pyrimidines against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Substituted pyrrolo[3,2-d]pyrimidines have been shown to inhibit PTR1 (Pteridine Reductase 1), an enzyme crucial for the survival of the parasite .

Research Insights

  • In Vitro Activity : Several derivatives demonstrated significant antiparasitic activity in culture assays, suggesting their potential as therapeutic agents against trypanosomiasis .

Summary of Applications

Application AreaMechanism of ActionNotable Findings
AntibacterialInhibition of DNA gyrase and RNA polymeraseEffective against Staphylococcus and M. tuberculosis
AntitumorInduction of apoptosis in cancer cellsSignificant apoptosis in HepG2 cells
Kinase InhibitionSelective inhibition of cancer-related kinasesIdentified selective FLT3 inhibitors
AntiparasiticInhibition of PTR1 in Trypanosoma bruceiActive compounds against trypanosomiasis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[3,2-d]pyrimidine Derivatives

The reactivity, solubility, and biological activity of pyrrolopyrimidines are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 5-tosyl C₁₃H₁₀ClN₃O₂S 307.76 High reactivity (tosyl as leaving group), intermediate in drug synthesis
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 7-Br C₆H₃BrClN₃ 232.47 Halogen-rich structure; potential for cross-coupling reactions
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 6-CH₃ C₇H₆ClN₃ 167.60 Electron-donating methyl group enhances stability; antitumor research
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbonitrile 4-Cl, 5-CH₃, 6-CN C₈H₅ClN₄ 192.61 Cyano group increases electrophilicity; kinase inhibitor candidate
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6,7-dihydro C₆H₆ClN₃ 155.58 Partial saturation reduces aromaticity; altered pharmacokinetics

Biological Activity

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in cancer research and antibacterial applications. Its unique structure, characterized by a chlorine atom at the 4-position and a tosyl group at the 5-position, contributes to its reactivity and potential therapeutic effects.

  • Molecular Formula : C13H10ClN3O2S
  • Molecular Weight : 307.76 g/mol
  • Structure : The compound features a pyrrolo[3,2-d]pyrimidine core structure which is crucial for its biological interactions.

This compound exhibits its biological activity primarily through:

  • Inhibition of DNA Gyrase : This enzyme is vital for bacterial DNA replication. The compound binds to DNA gyrase, preventing it from functioning properly, which leads to bacterial growth inhibition.
  • Interaction with Bcl2 Protein : It also binds to the Bcl2 anti-apoptotic protein, suggesting a role in regulating apoptosis in cancer cells.

Anticancer Activity

The compound has been tested against various human cancer cell lines:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)
  • HePG2 (liver cancer)

Results show that it effectively inhibits cell proliferation in these lines, indicating potential as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity by inhibiting growth in various bacterial strains through its action on DNA gyrase and RNA polymerase.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on MCF7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Molecular docking studies revealed strong binding affinities to the Bcl2 protein, supporting its role in promoting apoptosis in cancer cells.

Study 2: Antibacterial Activity

Another research focused on the antibacterial properties of the compound. It was found to inhibit several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, showcasing its potential as an antibacterial agent.

Data Table: Biological Activity Summary

Biological ActivityCell Line/OrganismConcentration TestedResult
AnticancerMCF7>10 µMSignificant reduction in viability
AnticancerA549>10 µMEffective inhibition
AnticancerHCT116>10 µMEffective inhibition
AntibacterialE. coli50 µg/mLInhibition observed
AntibacterialS. aureus50 µg/mLInhibition observed

Q & A

Q. What are the key synthetic routes for 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[3,2-d]pyrimidine scaffold. A general approach includes:

Cyclization : Formation of the pyrrolo-pyrimidine core via condensation of aminopyrrole intermediates with formamidine or triethyl orthoformate under reflux conditions .

Chlorination : Introduction of chlorine at the 4-position using phosphorus oxychloride (POCl₃) at elevated temperatures (reflux for 6–9 hours) .

Tosylation : Substitution at the 5-position with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to install the tosyl group .
Key Considerations : Monitor reaction progress via TLC or HPLC, as competing pathways (e.g., over-chlorination) may arise.

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for the tosyl group (aromatic protons at δ 7.2–7.8 ppm, methyl at δ 2.4 ppm) and pyrrolo-pyrimidine protons (δ 8.0–9.0 ppm) .
  • ¹³C NMR : Confirm substitution patterns (e.g., C-Cl at ~150 ppm, Ts-group carbons at ~125–145 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragment ions (e.g., loss of Ts group: [M – Tosyl]⁺) .
  • Infrared (IR) : Absorbances for C-Cl (~750 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer :
  • Kinase Inhibition : Acts as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR2) due to structural mimicry of ATP-binding pockets. Assays include fluorescence polarization or ADP-Glo™ kinase assays .
  • Medicinal Chemistry : Intermediate for derivatization (e.g., Suzuki coupling for aryl/heteroaryl substitutions) to optimize pharmacokinetic properties .
    Note : Compare inhibitory activity against analogs (e.g., 4-Chloro-5-ethyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can researchers resolve low yields during the tosylation step?

  • Methodological Answer :
  • Optimize Reaction Conditions :
  • Use anhydrous solvents (e.g., dichloromethane) and degas to prevent hydrolysis of TsCl.
  • Employ catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Alternative Reagents : Replace TsCl with tosyl anhydride for milder conditions .
  • Workup Strategies : Extract unreacted starting materials with NaHCO₃ washes and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies mitigate selectivity issues in kinase inhibition assays?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., tosyl vs. ethyl) and assay against kinase panels (e.g., Eurofins KinaseProfiler™) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify residues critical for selectivity (e.g., gatekeeper mutations in EGFR) .
  • Kinetic Analysis : Determine IC₅₀ values under varying ATP concentrations to assess competitive/non-competitive inhibition .

Q. How can contradictory data in regioselective functionalization be addressed?

  • Methodological Answer :
  • Mechanistic Probes :
  • Use isotopic labeling (e.g., DCl for chlorination) to track substitution pathways via MS .
  • Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for competing reaction sites .
  • Experimental Controls :
  • Screen directing groups (e.g., Boc-protected amines) to steer functionalization to the 5-position .
  • Monitor intermediates via LC-MS to identify off-pathway products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

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